Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME bromodomain inhibitor is a small molecule that targets bromodomain-containing proteins. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By inhibiting these bromodomains, ME bromodomain inhibitor can modulate gene expression and has potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME bromodomain inhibitor typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of thienotriazolodiazepine as a scaffold, which is then modified through various chemical reactions to introduce functional groups that enhance its binding affinity and selectivity for bromodomains .
Industrial Production Methods
Industrial production of ME bromodomain inhibitor involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
ME bromodomain inhibitor undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the ME bromodomain inhibitor, each with specific functional groups that enhance its biological activity and selectivity for bromodomains .
Scientific Research Applications
ME bromodomain inhibitor has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of bromodomains in gene regulation and epigenetics
Biology: Investigated for its effects on cellular processes such as cell proliferation, differentiation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and cardiovascular conditions
Industry: Utilized in the development of new drugs and therapeutic strategies targeting bromodomain-containing proteins
Mechanism of Action
ME bromodomain inhibitor exerts its effects by binding to the acetyl-lysine recognition site of bromodomains, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional regulators and alters gene expression patterns. The primary molecular targets include bromodomain-containing proteins such as BRD2, BRD3, BRD4, and BRDT .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ME bromodomain inhibitor include:
JQ1: A well-known bromodomain inhibitor with high affinity for BRD4.
I-BET: Another bromodomain inhibitor with potent anti-inflammatory and anticancer properties.
OTX-015: A clinical-stage bromodomain inhibitor targeting BRD2, BRD3, and BRD4.
Uniqueness
ME bromodomain inhibitor is unique in its specific binding affinity and selectivity for certain bromodomains, which may result in fewer off-target effects and improved therapeutic efficacy compared to other inhibitors .
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
methyl (2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]propanoate |
InChI |
InChI=1S/C22H21ClN4O3/c1-12(22(28)30-4)19-21-26-25-13(2)27(21)18-10-9-16(29-3)11-17(18)20(24-19)14-5-7-15(23)8-6-14/h5-12,19H,1-4H3/t12-,19+/m1/s1 |
InChI Key |
FENXDXHDXYVGRJ-BLVKFPJESA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2[C@@H](C)C(=O)OC)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.